methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a methyl ester and a sulfamoyl group attached to a hydroxycyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the thiophene-2-carboxylic acid, which is esterified to form the methyl ester. The sulfamoyl group is then introduced through a reaction with a suitable sulfonamide derivative, followed by the attachment of the hydroxycyclohexyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under suitable conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester group yields an alcohol.
Scientific Research Applications
Methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate: Unique due to the presence of both a hydroxycyclohexyl and a sulfamoyl group.
Methyl 3-(N-(3-hydroxyphenyl)sulfamoyl)thiophene-2-carboxylate: Similar structure but with a hydroxyphenyl group instead of hydroxycyclohexyl.
Methyl 3-(N-(3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate: Features a hydroxypropyl group, leading to different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-[(3-hydroxycyclohexyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-18-12(15)11-10(5-6-19-11)20(16,17)13-8-3-2-4-9(14)7-8/h5-6,8-9,13-14H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJKHSQADXWSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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